5,7-Diamino-1,3-dihydroindol-2-one
Overview
Description
5,7-Diamino-1,3-dihydroindol-2-one is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 .
Molecular Structure Analysis
The molecular structure of 5,7-Diamino-1,3-dihydroindol-2-one consists of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
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Energetic Materials Research
- The compound 5,7-diamino-2-nitro-1,2,4-triazolo[1,5-a]-1,3,5-triazine (ANTT) was synthesized through the selective nitration of 2,5,7-tri- amine-1,2,4-triazolo[1,5-a]-1,3,5-triazine (TTT). This synthetic strategy yields a highly insensitive energetic nitrogen bicycle with potential for further functionalization .
- ANTT was chemically characterized by NMR, IR, and single crystal X-Ray crystallography. Its energetic sensitivities (impact, friction) were experimentally determined, and its energetic performances were calculated for the first time .
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Medicinal Chemistry
- A series of 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds, which are hybrids of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins, was synthesized .
- The in vitro anticancer activity of the newly prepared compounds was evaluated against five human cancer cell lines: DAN-G, A-427, LCLC-103H, SISO and RT-4 .
- The most potent 2,4-diamino-1,3,5-triazine-imino-coumarin may serve as a lead structure for further development of new antitumor drugs .
properties
IUPAC Name |
5,7-diamino-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2,9-10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCWNAFOWGAFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)N)N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Diamino-1,3-dihydroindol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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